

Application Note: Determining Sulfatase Kinetics Using p-Nitrophenyl Sulfate

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Compound of Interest

Compound Name: (4-Nitrophenyl) sulfate

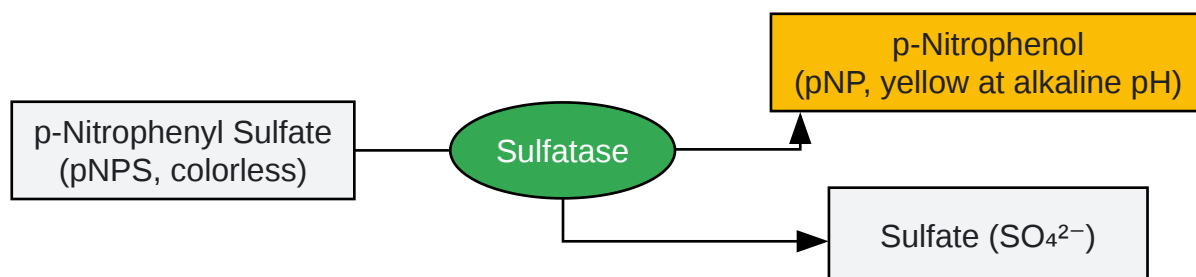
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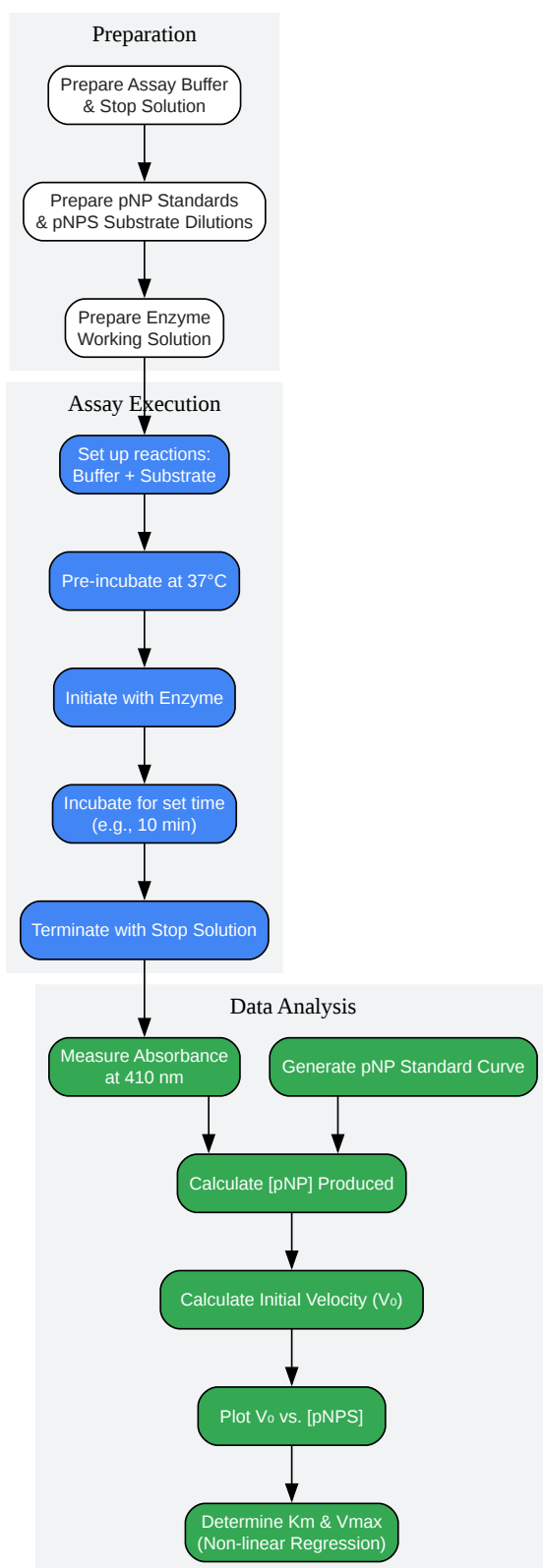
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Audience: Researchers, scientists, and drug development professionals.

Principle

The determination of enzyme kinetics for sulfatases, such as arylsulfatase, can be efficiently performed using the chromogenic substrate p-nitrophenyl sulfate (pNPS).[1][2] Sulfatase enzymes catalyze the hydrolysis of the sulfate ester bond in pNPS.[1][3][4] This reaction releases inorganic sulfate and p-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength between 405 and 420 nm.[3][5][6] The rate of pNP formation is directly proportional to the sulfatase activity, allowing for the calculation of key kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_{max}).[1][7]





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